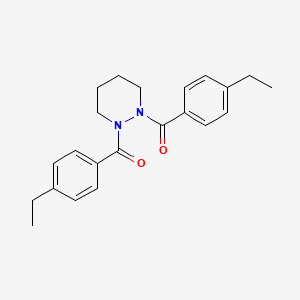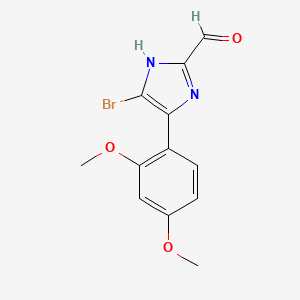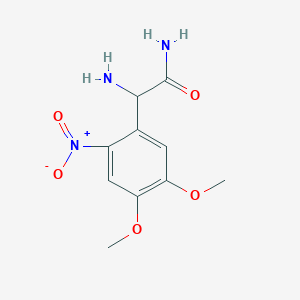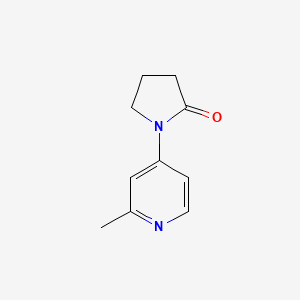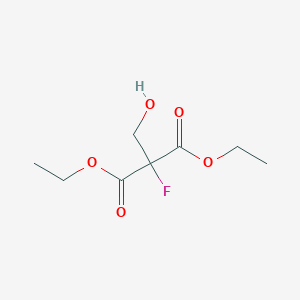
N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-amido-Mal: is a synthetic compound that combines the amino acid lysine with a Boc-protected α-amine and an amido-PEG1-t-butyl ester on its ε-amine. This compound is often used in various chemical and biological applications due to its unique structure, which allows for multiple functional modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-amido-Mal involves several steps:
Protection of the α-amine group: The α-amine group of lysine is protected using a Boc (tert-butoxycarbonyl) group.
PEGylation: The ε-amine group of lysine is modified with an amido-PEG1-t-butyl ester.
Malonylation: The compound is further modified with a malonyl group to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: The Boc and t-butyl ester groups can be removed under acidic conditions to expose the free amine and carboxyl groups.
Conjugation Reactions: The free amine and carboxyl groups can be further modified through reactions with various reagents, such as alcohols, amides, and NHS esters.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc and t-butyl ester groups.
Conjugation: Reagents such as N-hydroxysuccinimide (NHS) esters and carbodiimides are used to facilitate the formation of amide bonds.
Major Products: The major products formed from these reactions include various conjugates with different functional groups, depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: : N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-amido-Mal is used as a building block in the synthesis of complex molecules. Its ability to undergo multiple functional modifications makes it valuable in the development of new materials and catalysts.
Biology: : In biological research, this compound is used to modify proteins and peptides. The PEGylation helps to improve the solubility and stability of biomolecules, making them more suitable for various assays and experiments.
Medicine: : In the medical field, this compound is used in drug delivery systems. The PEGylation helps to enhance the pharmacokinetics and reduce the immunogenicity of therapeutic proteins and peptides.
Industry: : In industrial applications, N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-amido-Mal is used in the production of advanced materials, such as hydrogels and nanomaterials, due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-amido-Mal involves its ability to undergo various chemical modifications. The Boc and t-butyl ester groups protect the reactive amine and carboxyl groups during synthesis, allowing for selective deprotection and conjugation reactions. The PEGylation improves the solubility and stability of the compound, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
N-Boc-N’-(PEG2-t-butyl ester)-L-Lysine-amido-Mal: Similar structure with an additional PEG unit.
N-Boc-N’-(PEG1-methyl ester)-L-Lysine-amido-Mal: Similar structure with a methyl ester instead of a t-butyl ester.
N-Boc-N’-(PEG1-t-butyl ester)-L-Ornithine-amido-Mal: Similar structure with ornithine instead of lysine.
Uniqueness: N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-amido-Mal is unique due to its specific combination of functional groups, which allows for versatile chemical modifications. The PEGylation and Boc protection provide enhanced solubility, stability, and selective reactivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C27H44N4O9 |
|---|---|
Poids moléculaire |
568.7 g/mol |
Nom IUPAC |
tert-butyl 3-[3-[[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]amino]-3-oxopropoxy]propanoate |
InChI |
InChI=1S/C27H44N4O9/c1-26(2,3)39-23(35)13-18-38-17-12-20(32)28-14-8-7-9-19(30-25(37)40-27(4,5)6)24(36)29-15-16-31-21(33)10-11-22(31)34/h10-11,19H,7-9,12-18H2,1-6H3,(H,28,32)(H,29,36)(H,30,37) |
Clé InChI |
VZIKATFARUWLCE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCCC(=O)NCCCCC(C(=O)NCCN1C(=O)C=CC1=O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


